molecular formula C23H25N3O3S B2946063 1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide CAS No. 393833-32-4

1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide

Cat. No.: B2946063
CAS No.: 393833-32-4
M. Wt: 423.53
InChI Key: UZNVSHFELPLUHC-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide is a complex organic compound known for its unique structural properties and potential applications in various fields of scientific research. This compound features a pyrrolo[1,2-a]pyrazine core, which is a fused bicyclic system, and is substituted with methoxyphenyl groups and a carbothioamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound.

Preparation Methods

The synthesis of 1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrrolo[1,2-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under specific conditions.

    Introduction of methoxyphenyl groups: This step involves the substitution reactions where methoxyphenyl groups are introduced onto the pyrrolo[1,2-a]pyrazine core.

    Formation of the carbothioamide moiety: This is typically done by reacting the intermediate compound with thiocarbamoyl chloride under controlled conditions.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product through optimization of reaction conditions and purification techniques.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(3,4-Dimethoxyphenyl)-N-(3-methoxyphenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carbothioamide can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and overall chemical properties. The unique combination of methoxyphenyl groups and the carbothioamide moiety in this compound imparts distinct characteristics that may lead to different biological activities and applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)-N-(3-methoxyphenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3S/c1-27-18-7-4-6-17(15-18)24-23(30)26-13-12-25-11-5-8-19(25)22(26)16-9-10-20(28-2)21(14-16)29-3/h4-11,14-15,22H,12-13H2,1-3H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZNVSHFELPLUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=CC=CN3CCN2C(=S)NC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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